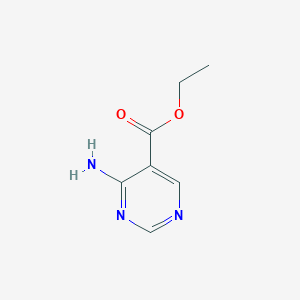

Ethyl 4-aminopyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBDJDIJXFWRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498958 | |

| Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-35-9 | |

| Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Analysis of Ethyl 4-aminopyrimidine-5-carboxylate: Structural Elucidation Using NMR, IR, and Mass Spectrometry

Introduction

Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The precise structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity and safety of downstream products. This technical guide provides an in-depth analysis of the methodologies used to characterize this compound, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral data, reflecting a framework of scientific integrity and expertise.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₇H₉N₃O₂) possesses a pyrimidine ring, a primary amine at position 4, and an ethyl ester at position 5. Each functional group provides a unique spectroscopic signature.

The molecular weight of this compound is 167.17 g/mol , and it has a melting point between 174-177 °C.[1] The key structural features to be identified are:

-

Pyrimidine Ring: Aromatic protons and carbons with distinct chemical shifts.

-

Amino Group (-NH₂): Exchangeable protons in ¹H NMR and characteristic N-H stretching vibrations in IR.

-

Ethyl Ester (-COOCH₂CH₃): A carbonyl group (C=O) and an ethyl group with specific NMR and IR signals.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Apply a 90° pulse.

-

Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm. Phase and baseline correct the spectrum, and integrate all signals.

Interpretation of the Predicted ¹H NMR Spectrum

The spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Singlet (s) | 1H | H-6 | The proton at C6 is adjacent to a nitrogen atom and deshielded by the aromatic ring current. |

| ~8.4 | Singlet (s) | 1H | H-2 | The proton at C2 is situated between two electronegative nitrogen atoms, leading to significant deshielding. |

| ~7.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable, resulting in a broad signal.[4] Its chemical shift is concentration and temperature-dependent. |

| 4.25 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons on the methylene group are deshielded by the adjacent oxygen and coupled to the methyl protons (n+1 = 3+1 = 4). |

| 1.30 | Triplet (t) | 3H | -OCH₂CH₃ | Protons on the terminal methyl group are coupled to the methylene protons (n+1 = 2+1 = 3). |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A longer acquisition time and more scans (e.g., 1024 or more) are required compared to ¹H NMR.

-

-

Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled spectrum is predicted to show 7 distinct signals, corresponding to each unique carbon atom in the structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O | The ester carbonyl carbon is highly deshielded, appearing far downfield. |

| ~162 | C -4 | The carbon atom bonded to the amino group (C4) is significantly deshielded. |

| ~158 | C -2 | The carbon atom between the two ring nitrogens (C2) is also strongly deshielded. |

| ~156 | C -6 | The remaining pyrimidine ring carbon (C6). |

| ~108 | C -5 | The carbon atom C5, to which the ester is attached, is expected to be the most upfield of the ring carbons. |

| ~61 | -OCH₂ CH₃ | The methylene carbon is attached to an electronegative oxygen atom. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon is in a typical aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Expert Insight: The KBr pellet method is a robust technique for solid samples, minimizing interference from solvents. It is crucial that the KBr is completely dry to avoid a broad O-H absorption band around 3400 cm⁻¹.

-

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample chamber first, which is automatically subtracted from the sample spectrum.

Interpretation of the FT-IR Spectrum

The IR spectrum provides a fingerprint of the molecule's functional groups.[5]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (pyrimidine ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (ethyl group) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| 1650 - 1550 | C=N and C=C Stretch | Pyrimidine Ring Vibrations |

| ~1250 | C-O Stretch | Ester C-O Bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers clues to the molecule's structure.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces reproducible fragmentation, which is excellent for structural analysis.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion.

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak and several fragment ion peaks. The molecular formula C₇H₉N₃O₂ gives an exact mass of 167.07.

-

Molecular Ion (M⁺): A peak at m/z = 167 corresponding to the intact molecule with one electron removed.

-

Major Fragmentation Pathways: The fragmentation of esters and pyrimidine derivatives follows predictable patterns.[6]

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Key Predicted Fragments:

-

m/z 139: Loss of ethylene (28 Da) via a McLafferty rearrangement, a characteristic fragmentation for esters with a gamma-hydrogen.

-

m/z 122: Loss of an ethoxy radical (•OC₂H₅, 45 Da) through alpha-cleavage relative to the carbonyl group. This is often a very prominent peak for ethyl esters.

-

m/z 94: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 122 fragment.

Integrated Analytical Workflow

Confirming the identity of a compound requires a holistic approach where data from all techniques are synthesized. No single technique provides the complete picture, but together they offer unambiguous structural confirmation.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural elucidation of this compound is effectively achieved through the combined use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise connectivity of the proton and carbon frameworks. FT-IR provides rapid verification of essential functional groups like the primary amine and the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures a self-validating system, providing the high degree of confidence required in pharmaceutical research and development.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5.

- PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate.

- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.

- JoVE. (n.d.). NMR Spectroscopy Of Amines.

- ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.

- University of Wisconsin-Madison. (n.d.). Organic Chemistry Data.

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 4. Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(65195-35-9) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The amino and ethyl carboxylate substituents on the pyrimidine ring play a crucial role in defining the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. A thorough understanding of properties such as solubility and pKa is therefore fundamental for its application in pharmaceutical development, enabling rational formulation design and optimization of its therapeutic potential.

This technical guide provides a comprehensive overview of the available data on the solubility and pKa of this compound. It also outlines detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to generate robust and reliable data for their specific applications.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. Understanding the solubility of this compound in various solvent systems is therefore essential for preclinical development and formulation.

Qualitative and Quantitative Solubility Data

Qualitative data indicates that this compound is soluble in a mixture of methanol and water, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1].

To date, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of pharmaceutically relevant solvents is not extensively reported in publicly available literature. The solubility of pyrimidine derivatives can be influenced by factors such as the nature and position of substituents on the pyrimidine ring[2][3]. For instance, the introduction of polar groups can enhance aqueous solubility, while non-polar moieties may increase solubility in organic solvents.

Given the limited availability of quantitative data, experimental determination is highly recommended. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a saturated state.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the respective solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or µg/mL).

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for the experimental determination of thermodynamic solubility.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa value determines the extent of ionization at a given pH. This is a critical parameter in drug development as it influences solubility, absorption, distribution, and receptor binding. This compound possesses a basic amino group, and its pKa value will dictate its charge state under physiological conditions.

pKa Data

As of the latest available data, an experimentally determined pKa value for this compound has not been reported in the literature. However, computational prediction tools are widely used to estimate pKa values. A predicted pKa value for the protonated amino group of this compound is approximately 3.94 [1].

For context, the experimentally determined pKa of the parent compound, 4-aminopyrimidine, is 5.71 at 20°C[4]. The presence of the electron-withdrawing ethyl carboxylate group at the 5-position is expected to decrease the basicity of the amino group, resulting in a lower pKa value, which is consistent with the predicted value. It is important to note that predicted pKa values should be used with caution and experimental verification is strongly recommended for definitive characterization.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the determination of pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized water (carbonate-free)

-

Autotitrator or a pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized HCl solution. Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.

-

Blank Titration: Perform a blank titration with the solvent and KCl to correct for any effects of the solvent on the titration curve.

Workflow for pKa Determination by Potentiometric Titration:

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Summary of Physicochemical Properties

| Property | Value/Information | Source |

| Solubility | Soluble in Methanol/Water, DMF, DMSO. | [1] |

| Quantitative data is not readily available. | ||

| pKa | Predicted: ~3.94 (for the protonated amino group) | [1] |

| Experimental (4-aminopyrimidine): 5.71 @ 20°C | [4] |

Conclusion

This technical guide has synthesized the currently available information on the solubility and pKa of this compound. While qualitative solubility data and a predicted pKa value provide initial insights, this guide emphasizes the critical need for experimental determination of these parameters for accurate and reliable drug development. The detailed protocols provided for thermodynamic solubility and potentiometric pKa determination offer a robust framework for researchers to generate high-quality data, thereby facilitating the advancement of this compound as a promising pharmaceutical candidate.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1035-1041. [Link]

- D'Angelo, F., Gessi, M., Pandolfi, F., & Di Cocco, M. E. (2021). Water Solubility Enhancement of Pyrazolo [3, 4-d] pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics, 13(8), 1238. [Link]

- ACD/Labs. (2025, July 24).

- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?. [Link]

- ACD/Labs. (n.d.).

Sources

A Technical Guide to the Crystal Structure Analysis of Ethyl 4-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the crystal structure of Ethyl 4-aminopyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will serve as a detailed roadmap for its analysis. We will delve into the synthesis of the target compound, the critical process of crystal growth, and the principles and workflow of single-crystal X-ray diffraction. To illustrate the analytical process, we will utilize the publicly available crystallographic data of a closely related analogue, Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully elucidate the three-dimensional atomic arrangement of this and similar pyrimidine derivatives, a crucial step in understanding structure-activity relationships and advancing drug design.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to participate in a variety of intermolecular interactions, particularly hydrogen bonding, makes it an excellent building block for molecules designed to interact with biological targets. This compound, with its amino and carboxylate functionalities, presents a rich template for chemical modification and potential biological activity.

Determining the precise three-dimensional arrangement of atoms within a molecule through crystal structure analysis is paramount in modern drug development. This knowledge provides invaluable insights into:

-

Molecular Conformation: Understanding the preferred spatial orientation of the molecule.

-

Intermolecular Interactions: Identifying the non-covalent forces that govern how molecules pack together in a solid state, which can influence solubility and bioavailability.

-

Structure-Activity Relationships (SAR): Correlating the molecule's structure with its biological function to guide the design of more potent and selective drug candidates.

This guide will walk you through the essential steps to achieve this for this compound.

Synthesis and Crystallization: The Foundation of a Successful Crystal Structure Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the esterification of 4-aminopyrimidine-5-carboxylic acid.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 4-aminopyrimidine-5-carboxylic acid (1.0 g, 7.2 mmol) in ethanol (15 mL).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (1 mL) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain stirring for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the ethanol by rotary evaporation.

-

Neutralization: Pour the residue onto crushed ice and stir for 1 hour. Neutralize the mixture with a saturated solution of sodium carbonate.

-

Extraction: Extract the product into chloroform (3 x 70 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with sharp edges and no visible defects, and typically between 0.1 and 0.5 mm in each dimension. Several techniques can be employed, and the optimal method is often found through empirical screening.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out, while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface of the two solvents can lead to the growth of crystals.

Choosing a Solvent System: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but have low solubility when cold. A systematic screening of various solvents with different polarities is recommended.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.

The Experimental Workflow

The process can be broken down into several key stages, as illustrated in the workflow diagram below.

Caption: A generalized workflow for crystal structure determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, which are computational algorithms that can estimate the phases from the intensities.

Once an initial structural model is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

Structural Analysis: A Case Study of Methyl 4-amino-2-chloropyrimidine-5-carboxylate

As a practical example, we will now analyze the crystal structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a close analogue of our target molecule. The crystallographic data for this compound is publicly available.[2]

Crystallographic Data

The key crystallographic parameters for Methyl 4-amino-2-chloropyrimidine-5-carboxylate are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₆ClN₃O₂ |

| Formula Weight | 187.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9110 (8) |

| b (Å) | 10.136 (2) |

| c (Å) | 9.848 (2) |

| β (°) | 98.71 (3) |

| Volume (ų) | 385.89 (13) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | Typically reported in the publication |

| Data obtained from reference[2] |

Molecular Geometry

The analysis of the crystal structure reveals that all non-hydrogen atoms of the molecule are approximately coplanar.[2] This planarity is a common feature of pyrimidine derivatives and is important for understanding their potential interactions with planar biological macromolecules like DNA.

An interesting feature of the molecular structure is the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[2] This interaction likely plays a role in stabilizing the planar conformation of the molecule.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of Methyl 4-amino-2-chloropyrimidine-5-carboxylate are linked together by intermolecular hydrogen bonds. Specifically, N-H···N hydrogen bonds form between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.[2] These interactions create supramolecular chains that extend along the crystallographic direction.[2]

The combination of intramolecular and intermolecular hydrogen bonds creates a stable, three-dimensional network in the crystal. Understanding these packing arrangements is crucial for predicting the physical properties of the solid state, such as melting point and solubility.

The diagram below illustrates the key steps in analyzing the crystallographic information.

Caption: A workflow for analyzing a Crystallographic Information File (CIF).

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the crystal structure analysis of this compound. By following the detailed protocols for synthesis and crystallization, and applying the principles of single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional model of this molecule. The analysis of a closely related structure has highlighted the key structural features to anticipate, including molecular planarity and the significant role of hydrogen bonding in dictating both the molecular conformation and the crystal packing.

The successful elucidation of the crystal structure of this compound will provide a critical piece of the puzzle for understanding its physicochemical properties and will serve as a foundational step for the rational design of novel derivatives with enhanced biological activity. This structural information will undoubtedly accelerate research and development efforts in the pursuit of new and effective therapeutic agents based on the versatile pyrimidine scaffold.

References

- He, Y., & Kang, B. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4273. [Link]

Sources

An In-depth Technical Guide to the Biological Screening of Ethyl 4-aminopyrimidine-5-carboxylate Derivatives

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its profound biological significance as a constituent of nucleic acids.[1][2] Derivatives of Ethyl 4-aminopyrimidine-5-carboxylate, in particular, represent a versatile class of compounds with a broad spectrum of pharmacological activities. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them fertile ground for the discovery of novel therapeutics.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological screening of these derivatives, grounded in field-proven insights and established methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for the systematic evaluation of these promising compounds.

The Chemical Canvas: Synthesis of this compound Derivatives

The journey of biological screening begins with the synthesis of a diverse library of derivatives. A common and efficient method for the synthesis of the core scaffold and its analogues is the Biginelli reaction or similar multi-component reactions. These reactions offer the advantage of creating molecular complexity in a single step from readily available starting materials. For instance, the reaction of an amidine-like compound with a 2-alkylidene-3-ketoester, followed by oxidation, can yield the desired pyrimidine-5-carboxylic acid derivatives.[4]

Further diversification can be achieved by introducing various substituents at different positions of the pyrimidine ring. For example, the 2-amino group can be functionalized to form a series of carboxamides and sulfonamides, which has been shown to be a critical determinant of anticancer activity.[5] The choice of synthetic route should be guided by the desired structural modifications and the need for a high-yield, scalable process to generate a sufficient number of compounds for screening.

Charting the Course: A Strategic Approach to Biological Screening

A well-designed screening cascade is paramount for the efficient identification of lead compounds. The initial broad-based screening should be followed by more specific and rigorous assays to confirm activity and elucidate the mechanism of action. This tiered approach minimizes resource expenditure and reduces the likelihood of false positives.

Caption: A generalized workflow for the biological screening of a chemical library.

Unveiling Biological Activity: Key Screening Platforms

The diverse biological activities of pyrimidine derivatives necessitate a multi-pronged screening approach. The following sections detail the core experimental protocols for evaluating their antimicrobial, anticancer, and kinase inhibitory potential.

The Fight Against Microbes: Antimicrobial Screening

Pyrimidine derivatives have long been recognized for their antimicrobial properties.[1][2][6] The initial assessment of antimicrobial activity is typically performed using agar diffusion methods, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative analysis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of the test compounds against various bacterial and fungal strains.[7][8][9]

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism on an appropriate agar medium, select 3-5 isolated colonies.

-

Inoculate the colonies into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate at the optimal temperature until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 1.56 | [10] |

| Derivative B | Escherichia coli | 3.12 | [10] |

| Derivative C | Candida albicans | 0.39 | [10] |

Targeting Cancer: Antiproliferative and Cytotoxicity Assays

A significant area of research for pyrimidine derivatives is their potential as anticancer agents.[11][12][13][14] The initial screening for anticancer activity often involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[15][16]

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the measurement of cell viability based on the metabolic activity of cells.[16][17]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation: Anticancer Activity of Representative Pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative D | HeLa (Cervical Cancer) | 0.737 | [18] |

| Derivative E | HT-29 (Colon Cancer) | 1.194 | [18] |

| Derivative F | K562 (Leukemia) | 14.0 | [14][19] |

| Derivative G | MCF-7 (Breast Cancer) | 24.4 | [20] |

Precision Targeting: Kinase Inhibition Assays

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[3][21][22] Kinase inhibition assays are crucial for identifying the specific molecular targets of these compounds.

Caption: A simplified diagram of the EGFR signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[13]

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in a suitable buffer.

-

Prepare a solution of the target kinase and a solution of the substrate and ATP in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound or vehicle control.

-

Add the kinase solution to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[23]

-

Data Presentation: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Derivative H | EGFR | 0.054 | [24] |

| Derivative I | CDK2 | 0.09 | [25] |

| Derivative J | TRKA | 0.45 | [25] |

Delving Deeper: Elucidating the Mechanism of Action

For compounds that exhibit significant activity in primary screens, it is crucial to investigate their mechanism of action. For anticancer derivatives, this may involve assays to determine if they induce apoptosis (programmed cell death).

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Treat cancer cells with the test compound at its IC50 concentration for a specified time.

-

Include a positive control (e.g., a known apoptosis inducer) and a negative (untreated) control.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

-

The Path Forward: From Hit to Lead

The biological screening of this compound derivatives is a dynamic and iterative process. The data generated from the assays described in this guide will form the basis for structure-activity relationship (SAR) studies, which will in turn inform the design and synthesis of new, more potent, and selective analogues. This cycle of design, synthesis, and testing is the cornerstone of lead optimization and a critical step in the journey towards the development of a novel therapeutic agent.

References

- Review on Antimicrobial Activity of Pyrimidine. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Synthesis and antibacterial properties of pyrimidine deriv

- Review on Antimicrobial Activity of Pyrimidine. (2022). ProQuest. [Link]

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Pharmaceutical Sciences. [Link]

- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). Biochemistry. [Link]

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]

- High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014). Journal of Visualized Experiments. [Link]

- High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.net. [Link]

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

- (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. (2010).

- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. (2010). Semantic Scholar. [Link]

- MTT Assay Protocol for Cell Viability and Prolifer

- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]

- (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. (2010).

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Future Medicinal Chemistry. [Link]

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances. [Link]

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. (2005). Bioorganic & Medicinal Chemistry. [Link]

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. [Link]

- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021). Molecules. [Link]

- IC50 Determin

- Synthesis and antimicrobial screening of some pyrimidine derivatives. (2014).

- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules. [Link]

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. mdpi.com [mdpi.com]

- 21. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. courses.edx.org [courses.edx.org]

- 24. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

Ethyl 4-aminopyrimidine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Aminopyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold"—a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs.[1][2] Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for high-affinity binding to biological targets. The pyrimidine nucleus is a fundamental component of nucleic acids, further underscoring its biocompatibility and relevance in biological systems.[2]

Within this esteemed class of heterocycles, Ethyl 4-aminopyrimidine-5-carboxylate emerges as a particularly strategic starting point for drug discovery campaigns. This guide provides a comprehensive technical overview of this versatile scaffold, from its synthesis and reactivity to its broad-ranging applications in the development of novel therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships (SAR) that drive the optimization of lead compounds derived from this core.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [3] |

| Molecular Weight | 167.17 g/mol | [3] |

| Melting Point | 174-177 °C | [4] |

| Boiling Point (Predicted) | 304.0 ± 22.0 °C | [4] |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | [3] |

| XLogP3 | 0.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Solubility | Soluble in Methanol/Water, DMF, DMSO | [4] |

Synthesis of the this compound Scaffold

The construction of the 4-aminopyrimidine-5-carboxylate core is a critical first step in any drug discovery program leveraging this scaffold. A common and efficient method involves the cyclocondensation of a suitable three-carbon precursor with an amidine source.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative one-pot synthesis of the title compound.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Formamidine acetate

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidine acetate.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of free formamidine.

-

To this mixture, add a solution of ethyl (ethoxymethylene)cyanoacetate in absolute ethanol dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Chemical Reactivity and Functionalization

The this compound scaffold offers three primary points for chemical modification, allowing for the generation of diverse compound libraries. The strategic functionalization of these sites is key to modulating the biological activity and pharmacokinetic properties of the resulting derivatives.

Key Functionalization Sites

Caption: Primary sites for chemical modification on the scaffold.

Protocol: N-Acylation of the 4-Amino Group

This protocol details the formation of an amide linkage at the N4 position, a common strategy for exploring the SAR of this scaffold.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

Procedure (using an acyl chloride):

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (1.2 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol: Amidation of the 5-Ester Group

Conversion of the C5-ethyl ester to a carboxamide is another crucial modification for modulating biological activity, often improving target engagement through additional hydrogen bonding.

Materials:

-

This compound

-

Amine of interest

-

A strong base (e.g., sodium methoxide) or a Lewis acid (e.g., trimethylaluminum)

-

Anhydrous solvent (e.g., methanol or toluene)

Procedure (Direct Aminolysis):

-

Dissolve this compound in a suitable solvent such as methanol.

-

Add the amine of interest (2-5 equivalents).

-

Heat the mixture in a sealed tube or under reflux for 12-48 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Note: For less reactive amines, a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction is often more effective.

Applications in Drug Discovery

The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various biological targets, particularly protein kinases.

Kinase Inhibitors in Oncology

The 4-aminopyrimidine moiety is an excellent bioisostere of the adenine ring of ATP, enabling it to act as a "hinge-binder" in the ATP-binding pocket of many kinases.[5] This interaction serves as a strong anchor, and modifications at the C5 position can then be used to achieve potency and selectivity.

Key Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a validated strategy for blocking angiogenesis, a critical process for tumor growth and metastasis. Derivatives of the 4-aminopyrimidine-5-carboxaldehyde oxime scaffold have shown potent inhibitory activity against VEGFR-2.[4]

-

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is a common driver in many cancers. Fused thieno[2,3-d]pyrimidine-6-carboxylates, which can be conceptually derived from the core scaffold, have demonstrated significant EGFR inhibitory activity.[2]

-

STAT6 (Signal Transducer and Activator of Transcription 6): As a key mediator in IL-4 and IL-13 signaling, STAT6 is a target for allergic and inflammatory diseases, as well as certain cancers. Pyrimidine-5-carboxamide derivatives have been identified as potent STAT6 inhibitors.[1]

Caption: Competitive inhibition of ATP binding by 4-aminopyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

-

N4-Substitution: Acylation of the 4-amino group with substituted aryl or heteroaryl moieties is a common strategy to extend into the solvent-exposed region of the kinase active site, often leading to increased potency and selectivity.

-

C5-Carboxamide: Conversion of the C5-ester to a carboxamide allows for the introduction of various substituents that can form additional hydrogen bonds or hydrophobic interactions within the active site. The nature of the amine used for amidation is critical for tuning the compound's properties.[1]

-

C2/C6-Substitution: While the core scaffold is unsubstituted at these positions, the introduction of small alkyl or aryl groups can influence the electronics of the pyrimidine ring and provide additional interactions with the target protein.

Anti-inflammatory Agents

The pyrimidine scaffold is also found in a number of compounds with anti-inflammatory properties.[6][7] The mechanism of action often involves the inhibition of key inflammatory mediators.

-

STAT6 Inhibition: As mentioned previously, STAT6 is a key player in Th2-mediated inflammation. A derivative of 2-aminopyrimidine-5-carboxamide, AS1517499, has been shown to be a potent inhibitor of STAT6 with an IC₅₀ of 21 nM, and it effectively inhibits IL-4-induced Th2 differentiation.[1] This highlights the potential of this scaffold in treating allergic and inflammatory conditions like asthma.

-

Other Inflammatory Targets: 4-Amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in carrageenan-induced edema models in rats, suggesting that derivatives of the core scaffold could be explored for their effects on other inflammatory pathways.[8]

Antimicrobial and Antiviral Potential

While less explored for the specific this compound core, the broader class of pyrimidine derivatives has shown promise as antimicrobial and antiviral agents.

-

Antimicrobial Activity: Fused pyrimidine systems and other derivatives have been reported to possess antibacterial and antifungal properties.[7][9] The mechanism often involves the inhibition of essential microbial enzymes.

-

Antiviral Activity: Certain pyrimidine derivatives have been investigated as antiviral agents, with some showing activity against a range of viruses.[10][11] The development of 4-aminopyrimidine N-oxides as inhibitors of the tick-borne encephalitis virus (TBEV) envelope protein suggests that this scaffold can be adapted to target viral proteins.[12]

Conclusion and Future Directions

This compound is a high-value scaffold in drug discovery, offering a robust and versatile starting point for the development of novel therapeutics. Its synthetic accessibility and the presence of multiple, readily functionalizable sites make it an ideal core for generating diverse chemical libraries. While its application as a kinase inhibitor in oncology is well-documented, emerging evidence suggests its potential in other therapeutic areas, including inflammatory, infectious, and metabolic diseases.[13][14]

Future research should focus on a more systematic exploration of the chemical space around this scaffold to uncover novel biological activities. The application of modern drug discovery techniques, such as DNA-encoded library (DEL) technology and fragment-based screening, could rapidly expand the utility of this privileged core. Furthermore, a deeper understanding of the structure-activity relationships for non-kinase targets will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

- Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiprolifer

- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)

- 65195-35-9, ethyl 4-aminopyrimidine-5-carboxyl

- ethyl 4-aminopyrimidine-5-carboxyl

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel

- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.

- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones.

- Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents.

- Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Deriv

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer

- Fe

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

- 4-Amino-5-arylpyrimidines as antiinflamm

- Spectrum of antiviral activity of 4-aminopyrimidine N-oxides against a broad panel of tick-borne encephalitis virus strains.

- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.

- Synthesis and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline deriv

- Antiviral Agents.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Deriv

- The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candid

- Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)

- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Tre

- Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and rel

- 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Antiviral Agents.

- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflamm

- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access.

Sources

- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Ethyl 4-Aminopyrimidine-5-carboxylate Analogs: Strategies and Methodologies

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast array of pharmacologically active agents.[1] Among these, Ethyl 4-aminopyrimidine-5-carboxylate is a particularly valuable building block. Its densely functionalized structure, featuring a nucleophilic amino group and an ester handle suitable for further elaboration, makes it an ideal starting point for the construction of diverse chemical libraries. Analogs derived from this core have shown promise in various therapeutic areas, including oncology and immunology, often acting as inhibitors of kinases and other critical cellular enzymes.[2][3]

This technical guide provides an in-depth exploration of the primary synthetic routes to generate analogs of this compound. We will dissect the strategic considerations behind key transformations, provide field-proven experimental protocols, and offer insights into the chemical logic that underpins the synthesis of this important class of molecules. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds.

Part 1: De Novo Synthesis of the Pyrimidine Core

The most direct and versatile method for preparing the core scaffold and its C-2 substituted analogs is through a de novo ring-forming condensation. This approach builds the heterocyclic system from acyclic precursors, allowing for the incorporation of desired substituents from the outset.

Primary Synthesis via Formamidine Condensation

The principal and most efficient synthesis of the parent scaffold involves the cyclocondensation of a C3-electrophile with formamidine. The key C3 component is typically an electron-deficient enamine, such as ethyl (ethoxymethylene)cyanoacetate.

Causality and Mechanism: This reaction is a classic example of a Traube-type pyrimidine synthesis. Formamidine acetate serves as the N-C-N nucleophilic component. The reaction proceeds via an initial nucleophilic attack of the amidine on the electron-deficient double bond of the acrylate derivative, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial to deprotonate the amidine salt, generating the free amidine required for the initial attack.

Diagram 1: De Novo Synthesis of the Core Scaffold

Caption: Primary route to the core pyrimidine scaffold.

Experimental Protocol 1: Synthesis of this compound

-

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Formamidine acetate

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

-

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen), carefully dissolve sodium metal (1.0 eq) in anhydrous ethanol at 0 °C to prepare a fresh solution of sodium ethoxide (NaOEt).

-

To this solution, add formamidine acetate (1.1 eq). Stir the mixture at room temperature for 20 minutes.

-

Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

-

Neutralize the mixture carefully with glacial acetic acid.

-

The resulting precipitate is collected by filtration, washed with cold water and then a minimal amount of cold ethanol.

-

Dry the solid under vacuum to yield this compound.

-

Synthesis of C-2 Substituted Analogs

A powerful feature of the de novo strategy is the ability to introduce substituents at the C-2 position by simply replacing formamidine with a substituted amidine.[4][5] A wide variety of amidines can be synthesized from nitriles (via the Pinner reaction) or other methods, providing a gateway to extensive C-2 functionalization.[4]

Part 2: Strategic Modifications for Analog Synthesis

Once the core scaffold is synthesized, its functional groups offer multiple handles for diversification. The primary points for modification are the 4-amino group and the 5-ester group.

Derivatization at the N-4 Position

The 4-amino group is a versatile nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation to produce a wide range of analogs. N-acylation is particularly common in medicinal chemistry to introduce diverse pharmacophoric groups.[6]

Causality and Mechanism: N-acylation typically proceeds by reacting the amine with an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride. The reaction is base-mediated, where the base (e.g., triethylamine or pyridine) serves to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine on the electrophilic carbonyl carbon.

Experimental Protocol 2: General N-Acylation of the 4-Amino Group

-

Materials:

-

This compound

-

Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the base (TEA or Pyridine) and cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates completion.

-

Quench the reaction by adding water. Extract the product with DCM.

-

Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl analog.

-

Transformations of the C-5 Ester Group

The ethyl ester at the C-5 position is a critical functional handle that can be readily transformed into other functionalities, most notably amides. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step A: Saponification (Ester Hydrolysis) The hydrolysis of the ester is achieved under basic conditions, typically using an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system.[7] The reaction yields the carboxylate salt, which is then protonated with acid to give the free carboxylic acid.